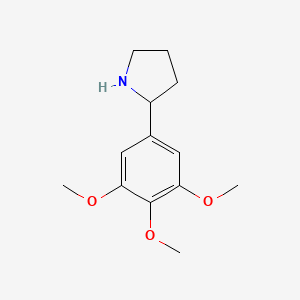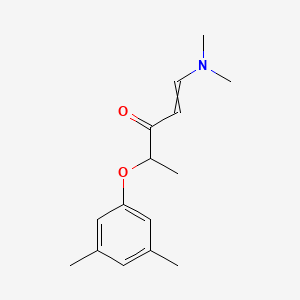
2-(3,4,5-Trimethoxyphényl)pyrrolidine
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its electron-rich properties, making it a valuable core in many biologically active molecules .
Applications De Recherche Scientifique
2-(3,4,5-Trimethoxyphenyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
One compound with a tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation . This suggests that 2-(3,4,5-Trimethoxyphenyl)pyrrolidine might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivities, indicating their potential to affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .
Analyse Biochimique
Biochemical Properties
2-(3,4,5-Trimethoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit Taq polymerase and telomerase, which are crucial for DNA replication and maintenance . Additionally, it triggers caspase activation through a possible oxidative mechanism and down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, inhibiting ERKs phosphorylation . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
The effects of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit tubulin polymerization, which is essential for maintaining cell structure and division . Furthermore, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, impacting cell signaling pathways . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, 2-(3,4,5-Trimethoxyphenyl)pyrrolidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits Taq polymerase and telomerase, enzymes critical for DNA replication . Additionally, it triggers caspase activation, leading to programmed cell death, and down-regulates ERK2 protein, inhibiting ERKs phosphorylation . These molecular interactions provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains potent cytotoxic activities over time, with IC50 values significantly lower than those of colchicine . These findings suggest that the compound remains effective over extended periods, making it a promising candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibiting tubulin polymerization and down-regulating ERK2 protein . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.
Metabolic Pathways
2-(3,4,5-Trimethoxyphenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it inhibits Taq polymerase and telomerase, enzymes involved in DNA replication . Additionally, it triggers caspase activation, affecting cellular metabolism and programmed cell death . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.
Transport and Distribution
The transport and distribution of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that it effectively targets specific cellular compartments, enhancing its therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in therapeutic applications.
Subcellular Localization
2-(3,4,5-Trimethoxyphenyl)pyrrolidine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it localizes to the nucleus, where it inhibits Taq polymerase and telomerase, affecting DNA replication . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the P(NMe2)3-mediated tandem (1 + 4) annulation between aroylformates and δ-tosylamino enones, which provides functionalized pyrrolidines with high diastereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods
Industrial production of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of efficient catalysts and controlled reaction environments to maximize production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of methoxy groups with other functional groups .
Comparaison Avec Des Composés Similaires
2-(3,4,5-Trimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
The uniqueness of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine lies in its specific combination of the pyrrolidine ring and the trimethoxyphenyl group, which imparts distinct biological activities and potential therapeutic benefits .
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDDZYNMMJOGJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378081 | |
| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383127-12-6 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the formation of cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine (compound IIa) as a rearrangement product. What was the significance of correctly identifying this compound?
A1: Prior to this research, compound IIa was incorrectly assigned as a methylene derivative. By employing various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry, the researchers were able to correctly identify the structure of IIa as cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine []. This accurate identification was crucial for understanding the mechanism of the Stevens rearrangement reaction involving 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts. The revised structure provides valuable insight into the reaction pathway and helps predict potential products in similar rearrangement reactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)




![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)





